2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid

Description

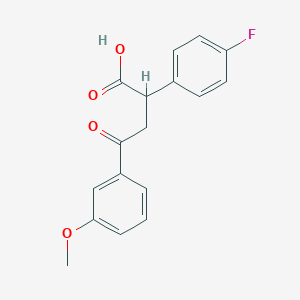

Chemical Structure and Properties 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid (CAS: 344280-55-3, molecular formula: C₁₇H₁₅FO₄, molecular weight: 302.30 g/mol) is a 4-oxobutanoic acid derivative featuring two distinct aromatic substituents: a 4-fluorophenyl group at position 2 and a 3-methoxyphenyl group at position 4 . Its methyl ester analog, methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate (CAS: 344280-52-0), has been synthesized and cataloged, suggesting its utility as a precursor or prodrug in pharmaceutical research .

For example, analogs with substituted aryl groups are reported as kynurenine 3-hydroxylase inhibitors for diabetes treatment or as components in compositions targeting non-insulin-dependent diabetes . The fluorophenyl and methoxyphenyl substituents may enhance metabolic stability or receptor binding affinity, as seen in similar compounds .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO4/c1-22-14-4-2-3-12(9-14)16(19)10-15(17(20)21)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPBEYWLMWEYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211300 | |

| Record name | α-(4-Fluorophenyl)-3-methoxy-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344280-55-3 | |

| Record name | α-(4-Fluorophenyl)-3-methoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344280-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Fluorophenyl)-3-methoxy-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent such as a Grignard reagent to form the corresponding alcohol.

Methoxyphenyl Intermediate: 3-methoxybenzaldehyde is subjected to a similar reaction to form the corresponding alcohol.

Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Functional Groups |

|---|---|---|---|---|

| 344280-55-3 (Target Compound) | C₁₇H₁₅FO₄ | 302.30 | ~2.5† | Carboxylic acid, ketone |

| 344280-52-0 (Methyl Ester) | C₁₈H₁₇FO₄ | 316.33 | ~3.0† | Ester, ketone |

| 366-77-8 (4-(4-Fluorophenyl)-4-oxobutanoic acid) | C₁₀H₉FO₃ | 196.18 | ~1.8† | Carboxylic acid, ketone |

| 1008018-98-1 (Amino Derivative) | C₁₆H₁₂ClFNO₃ | 320.73 | ~2.2† | Carboxylic acid, amine, ketone |

*Predicted LogP values based on structural analogs. †Estimated using fragment-based methods.

Biological Activity

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid, with the CAS number 344280-55-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition activities, supported by relevant studies and data.

- Molecular Formula : C17H15FO4

- Molecular Weight : 302.3 g/mol

- Structure : The compound features a fluorophenyl group and a methoxyphenyl group attached to a 4-oxobutanoic acid moiety.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have shown that derivatives of related structures can inhibit COX-2 with IC50 values ranging from 10 to 20 µM .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, specifically in the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.5 | Cell cycle arrest |

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been explored. Notably, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The reported IC50 values for AChE inhibition are around 18.1 µM .

Case Studies

- Inhibition of COX Enzymes : A study evaluating similar compounds found that those with halogen substitutions on aromatic rings exhibited enhanced COX-2 inhibition compared to their non-halogenated counterparts. The fluorine atom in this compound likely contributes to this increased activity through electron-withdrawing effects .

- Cytotoxicity Against Cancer Cells : In a comparative study, the compound was tested alongside known anticancer agents. It demonstrated comparable efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, suggesting its potential as a lead compound for further development .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in inflammation and cancer progression. Docking simulations indicate favorable binding interactions with key residues in the active sites of COX-2 and AChE, supporting the observed biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.